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Abstract
Hexanedioic acid, commonly known as adipic acid, is a dicarboxylic acid of significant

industrial importance, primarily serving as a key monomer for the production of nylon-6,6.[1]

Traditional industrial synthesis routes, often starting from cyclohexane and utilizing nitric acid,

raise environmental concerns due to the emission of nitrous oxide (N₂O), a potent greenhouse

gas.[2][3] This application note provides detailed protocols for two distinct laboratory-scale

methods for synthesizing adipic acid via the oxidative cleavage of cyclohexene. The first

method employs potassium permanganate, a classic and robust oxidizing agent. The second

method details a greener, catalytic approach using hydrogen peroxide as the oxidant and a

tungstate-based catalyst system. These protocols are designed for researchers and scientists,

emphasizing not only the procedural steps but also the underlying chemical principles, safety

considerations, and analytical validation of the final product.

Part 1: Oxidative Cleavage of Cyclohexene using
Potassium Permanganate (KMnO₄)
Principle and Mechanism
The oxidation of cyclohexene with potassium permanganate under vigorous conditions (e.g.,

heat) results in the complete cleavage of the carbon-carbon double bond.[4][5] This powerful

oxidation process transforms each carbon of the original double bond into a carboxylic acid

group, thereby breaking the ring structure to form the linear hexanedioic acid.[4][5]
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The reaction proceeds through an initial syn-addition of the permanganate ion to the double

bond, forming a cyclic manganate ester intermediate. Under mild, cold conditions, this

intermediate can be hydrolyzed to yield a cis-diol.[6] However, under the hot and aqueous

conditions specified in this protocol, this intermediate is rapidly oxidized further, leading to the

cleavage of the C-C bond and the formation of the dicarboxylic acid.[7] The permanganate

(MnO₄⁻, purple) is reduced to manganese dioxide (MnO₂, a brown precipitate), providing a

visual indicator of the reaction's progress.[8][9]
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Caption: Oxidative cleavage of cyclohexene via a cyclic manganate ester.

Experimental Protocol
Table 1: Materials and Reagents for Permanganate Oxidation
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Reagent/Material Specification Purpose

Cyclohexene (C₆H₁₀) ≥99%, density = 0.81 g/mL Starting material

Potassium Permanganate

(KMnO₄)
ACS Grade, solid Oxidizing agent

Concentrated Hydrochloric

Acid (HCl)
~37% (12 M), ACS Grade

Acidification for product

precipitation

Methanol (CH₃OH) or Sodium

Bisulfite
ACS Grade Quenching excess KMnO₄

Sodium Hydroxide (NaOH) 1% solution (optional for wash) Rinsing MnO₂ filter cake

Distilled Water Type II or equivalent
Solvent and for

recrystallization

250 mL Erlenmeyer Flask - Reaction vessel

Steam Bath or Heating Mantle - Heating

Büchner Funnel & Filter Flask - Vacuum filtration

Hirsch Funnel - Product collection

pH paper Range 1-14 Monitoring acidification

Step-by-Step Procedure:

Reaction Setup: In a 250 mL Erlenmeyer flask, combine cyclohexene (2.0 mL, ~1.62 g) and

distilled water (50 mL). In a separate beaker, carefully dissolve potassium permanganate

(8.4 g) in 75 mL of distilled water. The dissolution may be slow.

Initiating the Reaction: Slowly add the KMnO₄ solution to the cyclohexene/water mixture

while swirling the flask vigorously. The flask should become warm to the touch, indicating the

reaction has started. The temperature should be maintained between 35-45 °C. If the

temperature exceeds 45 °C, cool the flask briefly in an ice-water bath.[8][9]

Reaction Progression: Continue to swirl the flask at frequent intervals for at least 20-30

minutes. The efficiency of mixing at this stage is critical for achieving a good yield.[8]
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Completion and Quenching: Heat the mixture on a steam bath for 15-20 minutes to ensure

the reaction goes to completion.[9] Check for the presence of unreacted permanganate by

placing a drop of the reaction mixture onto a piece of filter paper; a purple ring around the

brown MnO₂ spot indicates excess KMnO₄.[8][9] If permanganate is present, add small

portions of solid sodium bisulfite or a few milliliters of methanol and heat until the purple color

disappears.

Work-up and Filtration: While hot, filter the mixture by vacuum filtration using a Büchner

funnel to remove the brown manganese dioxide precipitate. Wash the reaction flask and the

MnO₂ filter cake with two 10 mL portions of hot 1% NaOH solution to ensure all the sodium

adipate salt is collected in the filtrate.[8]

Product Isolation: Transfer the clear filtrate to a clean beaker and reduce its volume to

approximately 10-15 mL by boiling. Cool the solution in an ice-water bath.

Precipitation: While stirring, cautiously acidify the cold solution to a pH of ~1-2 by adding

concentrated HCl dropwise.[8] The adipic acid will precipitate as a white solid.

Purification: Collect the crude adipic acid by vacuum filtration using a Hirsch funnel.

Recrystallize the product from a minimum amount of boiling distilled water (approximately 5-

7 mL). Allow the solution to cool slowly to room temperature, then place it in an ice bath for

10-15 minutes to maximize crystallization.

Drying and Analysis: Collect the purified crystals by vacuum filtration, wash with a small

amount of ice-cold water, and dry thoroughly in a vacuum desiccator or oven. Weigh the final

product, calculate the percentage yield, and determine its melting point.

Part 2: Green Synthesis using Hydrogen Peroxide
(H₂O₂) and a Tungstate Catalyst
Principle and Mechanism
This method represents a more environmentally benign approach to adipic acid synthesis,

aligning with the principles of green chemistry.[1][10] It utilizes 30% hydrogen peroxide as the

oxidant, whose only byproduct is water. The reaction is catalyzed by sodium tungstate

(Na₂WO₄), which in an acidic medium and in the presence of H₂O₂, forms peroxotungstate

species that are the active oxidants.[2][11][12]
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Because cyclohexene is immiscible with the aqueous H₂O₂/catalyst solution, a phase-transfer

catalyst (PTC) is often employed.[11] A quaternary ammonium salt like Aliquat 336 can

transport the tungstate anion from the aqueous phase into the organic cyclohexene phase,

facilitating the reaction at the interface.[11][13] The reaction proceeds through epoxidation of

cyclohexene, followed by hydrolysis to a diol, and subsequent oxidative cleavage to adipic

acid.[10] The use of potassium bisulfate (KHSO₄) helps maintain an acidic environment, which

enhances the oxidizing strength of the H₂O₂.[11]
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Organic Phase

Na₂WO₄ H₂O₂

Peroxotungstate
[Active Oxidant]

+ Na₂WO₄

Phase Transfer Catalyst
(e.g., Aliquat 336)

Cyclohexene

Adipic Acid

PTC Returns

Oxidation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://studylib.net/doc/8101366/oxidation-of-cyclohexene-to-form-adipic-acid
https://studylib.net/doc/8101366/oxidation-of-cyclohexene-to-form-adipic-acid
https://m.youtube.com/watch?v=8yIDo6odyo8
https://orca.cardiff.ac.uk/id/eprint/144854/1/The%20Synthesis%20of%20Adipic%20Acid%20from%20Cyclohexene%20Utilising%20Green%20Procedures.pdf
https://studylib.net/doc/8101366/oxidation-of-cyclohexene-to-form-adipic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Phase-transfer catalyzed oxidation of cyclohexene with H₂O₂.

Experimental Protocol
Table 2: Materials and Reagents for Catalytic Oxidation

Reagent/Material Specification Purpose

Cyclohexene (C₆H₁₀) ≥99% Starting material

Hydrogen Peroxide (H₂O₂) 30% (w/w) aqueous solution Oxidizing agent

Sodium Tungstate Dihydrate

(Na₂WO₄·2H₂O)
ACS Grade Catalyst

Aliquat 336

(Methyltrioctylammonium

chloride)

Phase-transfer catalyst grade Phase-transfer catalyst

Potassium Bisulfate (KHSO₄) ACS Grade Acid source

6 M Hydrochloric Acid (HCl) ACS Grade
Acidification for product

precipitation

6 M Sodium Hydroxide (NaOH) ACS Grade Alkalization for purification

50 mL Round-Bottom Flask - Reaction vessel

Reflux Condenser -
Prevent loss of volatile

reactants

Magnetic Stir Plate and Stir

Bar
- Vigorous mixing

Hirsch Funnel - Product collection

Step-by-Step Procedure:

Catalyst Slurry Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar,

prepare a slurry by combining sodium tungstate dihydrate (0.5 g), potassium bisulfate (0.4
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g), and 30% hydrogen peroxide (15 mL).[11]

Reactant Addition: In a small vial, mix cyclohexene (2.0 g, ~2.5 mL) with Aliquat 336 (~0.25

g). Add this solution directly to the stirred catalyst slurry in the flask.[11]

Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture in a water

bath at 90-100 °C. Stir the mixture vigorously. As the reaction proceeds over 1-2 hours, the

two-phase system should gradually become a single, homogeneous phase as the

cyclohexene is converted to water-soluble adipic acid.[11]

Work-up and Crude Isolation: After the reaction period, remove the flask from the heat and

allow it to cool to room temperature. Cool the mixture further in an ice bath for 15-20 minutes

to precipitate the crude adipic acid.

Purification:

Collect the crude solid by vacuum filtration.

Return the solid to a beaker and add just enough 6 M NaOH dropwise while stirring to

dissolve all the crystals, forming the sodium adipate salt.[11]

Filter this alkaline solution to remove any insoluble catalyst residues.

Transfer the clear filtrate to a clean beaker, cool it in an ice bath, and re-acidify with 6 M

HCl until the pH is 2 or less.[11]

The purified adipic acid will precipitate.

Final Collection and Drying: Collect the purified crystals by vacuum filtration on a Hirsch

funnel. Wash the crystals with a minimal amount of ice-cold distilled water to remove residual

salts. Dry the product thoroughly under vacuum.

Analysis: Weigh the final product, calculate the percentage yield, and determine its melting

point.

Part 3: Product Characterization and Data
Quantitative Data Summary
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The following table summarizes typical quantitative data for both synthetic methods. Yields are

highly dependent on precise experimental conditions and technique.

Table 3: Typical Experimental Results

Parameter
Permanganate
Method

H₂O₂/Tungstate
Method

Literature Value

Cyclohexene Input 2.0 mL (1.62 g) 2.0 g -

Theoretical Yield of

Adipic Acid
~2.9 g ~3.5 g -

Typical Actual Yield 1.5 - 2.2 g 2.5 - 2.9 g -

Typical Percentage

Yield
50 - 75% 70 - 80%[2] -

Melting Point Range

(°C)
150 - 153 °C 151 - 153 °C 152 °C

Analytical Characterization
Melting Point: A sharp melting point close to the literature value of 152 °C indicates high

purity. A broad or depressed melting range suggests the presence of impurities.

¹H-NMR Spectroscopy: (DMSO-d₆, 400 MHz): The spectrum is simple due to the molecule's

symmetry.

δ ~12.0 ppm: A very broad singlet corresponding to the two acidic protons of the carboxylic

acid groups (-COOH).[14]

δ ~2.21 ppm: A triplet corresponding to the four protons on the carbons alpha to the

carbonyls (-CH₂-COOH).[14]

δ ~1.50 ppm: A multiplet corresponding to the four protons on the beta carbons (-CH₂-

CH₂-COOH).[14]

¹³C-NMR Spectroscopy: (DMSO-d₆, 100 MHz):
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δ ~174 ppm: Carbonyl carbon of the carboxylic acid (-COOH).

δ ~33 ppm: Alpha-carbon (-CH₂-COOH).

δ ~24 ppm: Beta-carbon (-CH₂-CH₂-COOH).

FT-IR Spectroscopy (KBr Pellet):

2500-3300 cm⁻¹: A very broad absorption band characteristic of the O-H stretching of a

hydrogen-bonded carboxylic acid.

~1700 cm⁻¹: A strong, sharp absorption band from the C=O stretching of the carbonyl

group.

Part 4: Safety and Concluding Remarks
Mandatory Safety Precautions

General: Always wear appropriate personal protective equipment (PPE), including safety

goggles, a lab coat, and chemical-resistant gloves.[15][16] All procedures should be

performed in a well-ventilated fume hood.

Cyclohexene: Is a flammable liquid.[17] Keep away from heat, sparks, and open flames.

Ground all equipment when transferring.[16]

Potassium Permanganate: Is a strong oxidizing agent. Avoid contact with combustible

materials.

Hydrogen Peroxide (30%): Is a strong oxidizer and can cause severe skin burns. Handle

with extreme care.

Acids and Bases: Concentrated HCl and 6 M NaOH are corrosive. Handle with care to avoid

contact with skin and eyes. The acidification of the basic filtrate is an exothermic process.

Discussion and Conclusion
Both protocols presented provide reliable methods for the laboratory synthesis of hexanedioic
acid from cyclohexene. The potassium permanganate method is a classic, demonstrative
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oxidation that is effective but involves stoichiometric amounts of a heavy metal reagent and

generates significant MnO₂ waste.

The hydrogen peroxide/tungstate catalyst method is a superior alternative from a green

chemistry perspective.[1][2] It avoids stoichiometric heavy metal waste, uses a safer and

cleaner oxidant, and often results in higher yields.[2] The use of a phase-transfer catalyst is a

key insight, demonstrating a practical solution to the challenge of reacting immiscible

substrates.

The successful synthesis is confirmed by melting point analysis and spectroscopic data, which

should align closely with established values for pure adipic acid. These protocols offer

researchers robust and adaptable procedures for producing this valuable dicarboxylic acid in a

laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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